n-(3-Fluorophenethyl)butan-2-amine
Description
n-(3-Fluorophenethyl)butan-2-amine is a chemical compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a butan-2-amine structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-8-7-11-5-4-6-12(13)9-11/h4-6,9-10,14H,3,7-8H2,1-2H3 |
InChI Key |
VLQXVXHUKKIUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-(3-Fluorophenethyl)butan-2-amine typically involves the reaction of 3-fluorophenethylamine with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Photochemical N-Tertiary Alkylation
This method employs visible light irradiation to enable coupling of organoboronic acids with sterically hindered amines, such as those bearing tertiary carbon centers .
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Reaction Mechanism :
-
Key Features :
| Reaction Parameter | Detail |
|---|---|
| Catalyst | Sc(OTf)₃ (for aryl/alkenyl boronates) |
| Light Source | Visible irradiation |
| Solvent | Methanol |
| Temperature | Room temperature |
| Boronate Derivatives | Alkyl, aryl, alkenyl trifluoroborates |
Biological Interactions and Fluorine-Dependent Reactivity
The fluorine atom in the 3-fluorophenethyl group significantly influences the compound’s biological activity and chemical reactivity .
-
Mechanism of Action :
-
Enzyme Binding : Fluorine enhances binding affinity to molecular targets (e.g., nitric oxide synthase) via hydrogen bonding and steric interactions .
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Hydrophobic Pockets : Fluorine’s electronegativity and small size optimize interactions with hydrophobic regions in enzymes (e.g., S-pocket in nNOS) .
-
-
Key Observations :
| Biological Parameter | Impact of Fluorine |
|---|---|
| Binding Energy | Enhanced due to H-bonding |
| Enzyme Selectivity | Improved (e.g., nNOS vs. eNOS) |
| Drug-Like Properties | Optimized for therapeutic use |
Other Reaction Pathways
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Oxidation : While direct oxidation data for this compound is limited, analogs often undergo oxidation via reagents like KMnO₄ or CrO₃, leading to amides or imines .
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Radical-Based Reactions : Photocatalytic methods involving α-amino radicals (e.g., hydroaminoalkylation) could theoretically apply, though specific applications to this compound are unreported .
Scientific Research Applications
n-(3-Fluorophenethyl)butan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Fluorophenethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenethyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
n-(3-Fluorophenethyl)butan-2-amine can be compared with other similar compounds, such as:
n-(3-Chlorophenethyl)butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
n-(3-Bromophenethyl)butan-2-amine: Similar structure but with a bromine atom instead of fluorine.
n-(3-Methylphenethyl)butan-2-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs .
Biological Activity
n-(3-Fluorophenethyl)butan-2-amine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as:
This compound features a fluorinated phenethyl group attached to a butan-2-amine backbone. The synthesis typically involves the reaction of 3-fluorophenethyl bromide with butan-2-amine under basic conditions, leading to the formation of the desired amine product.
Pharmacological Properties
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Neurotransmitter Modulation :
- This compound has been studied for its interaction with neurotransmitter systems, particularly its potential as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial for mood regulation and may have implications in treating depression and anxiety disorders.
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Anti-inflammatory Effects :
- Recent studies indicate that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For instance, structural analogs have shown significant inhibition of COX-1 and COX-2 with IC50 values ranging from 19 to 42 µM, suggesting a similar potential for this compound .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis of related compounds reveals that:
| Compound | Substituent | COX Inhibition IC50 (µM) |
|---|---|---|
| Compound A | None | 19.45 |
| Compound B | 4-F | 26.04 |
| This compound | 3-F | TBD |
These findings underscore the importance of the fluorine substituent in enhancing biological activity.
Study on Anti-inflammatory Properties
In a study focusing on the anti-inflammatory effects of phenethylamines, derivatives similar to this compound were evaluated in vitro using RAW264.7 macrophage cells. The results demonstrated that these compounds significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX enzymes, indicating their potential as anti-inflammatory agents .
Neuropharmacological Assessment
Another research project investigated the neuropharmacological effects of phenethylamines on animal models. The study reported that administration of this compound resulted in increased locomotor activity and altered anxiety-like behaviors in rodents, suggesting its psychoactive properties .
Q & A
Q. Additional Techniques :
- FT-IR : N-H stretch (~3300 cm⁻¹), C-F stretch (~1200 cm⁻¹).
- HRMS : Exact mass calculation for C₁₂H₁₇FN (M+H⁺: 202.1342).
Advanced: How can researchers resolve enantiomers of this compound, and what chiral resolution techniques are recommended?
Methodological Answer:
The chiral center at the butan-2-amine moiety necessitates enantiomeric resolution for pharmacological studies. Two validated approaches include:
Diastereomeric Salt Formation : Use chiral acids (e.g., (R)- or (S)-mandelic acid) to form separable salts. For example, (R)-mandelic acid preferentially crystallizes with the (S)-enantiomer, yielding >90% enantiomeric excess (ee) after recrystallization .
Chiral Chromatography :
- HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) + 0.1% diethylamine.
- SFC : Supercritical CO₂ with 20% methanol co-solvent achieves baseline separation in <10 minutes.
Q. Critical Considerations :
- Monitor ee via polarimetry or chiral HPLC.
- Optimize mobile phase pH to prevent amine protonation, which reduces resolution.
Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound, and how can these models be validated experimentally?
Methodological Answer:
QSAR models and molecular docking are used to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties:
- logP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity (target logP ~2.5 for blood-brain barrier penetration).
- Metabolic Stability : CYP450 isoform docking (e.g., CYP3A4, CYP2D6) identifies potential metabolic hotspots.
- Validation :
- In vitro assays : Microsomal stability tests (e.g., rat liver microsomes) to measure half-life.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
Table 3: Computational vs. Experimental ADME Data
| Parameter | Predicted Value | Experimental Value | Method Used |
|---|---|---|---|
| logP | 2.7 | 2.5 ± 0.3 | Shake-flask |
| CYP3A4 IC₅₀ | 15 µM | 18 µM | Fluorescence assay |
Data Contradiction: How should discrepancies in reported synthetic yields or physicochemical properties of this compound be investigated?
Methodological Answer:
Discrepancies often arise from reaction condition variability or analytical method differences . A systematic approach includes:
Replication : Reproduce reported protocols with strict control of variables (e.g., catalyst batch, solvent purity).
Cross-Validation : Compare multiple analytical methods (e.g., NMR vs. LC-MS for purity assessment).
Statistical Analysis : Apply ANOVA to identify significant differences in yield across conditions .
Case Study : If yields vary between 70% (Literature A) and 95% (Literature B):
- Verify catalyst activation (e.g., pre-reduction of Pd/NiO under H₂).
- Check for moisture sensitivity (amine precursors may hydrolyze).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
